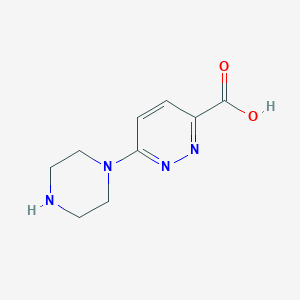
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is an organic compound with the molecular formula C9H12N4O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with piperazine under controlled conditions. One common method includes the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperazine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Piperazine in ethanol or DMF with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
作用機序
The mechanism of action of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The pyridazine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
6-(Piperazin-1-yl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of pyridazine.
6-(Piperazin-1-yl)pyrimidine-3-carboxylic acid: Contains a pyrimidine ring, differing in the position of nitrogen atoms.
6-(Piperazin-1-yl)pyrazine-3-carboxylic acid: Features a pyrazine ring with nitrogen atoms at positions 1 and 4.
Uniqueness
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is unique due to the specific positioning of nitrogen atoms in the pyridazine ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical properties.
生物活性
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a pyridazine ring substituted with a piperazine moiety and a carboxylic acid functional group, which together may influence its biological activity and chemical reactivity.
- Molecular Formula : C11H14N4O\
- Molar Mass : Approximately 234.25 g/mol
- Structural Features : The compound's unique combination of piperazine and pyridazine rings enhances its chemical reactivity, allowing for diverse applications in medicinal chemistry.
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer effects. The mechanisms by which this compound exerts its effects likely involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity to produce various biological outcomes.
Potential Targets:
- Enzymatic inhibition
- Receptor modulation
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to interfere with microbial metabolic pathways.
Anticancer Activity
The compound has also demonstrated promising anticancer activity in vitro. For instance, it has been evaluated against several cancer cell lines, showing notable cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | Pyridine ring instead of pyridazine | Potentially different biological activity |
| 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Benzothiazole ring with piperazine | Different pharmacological profiles |
| Pyridazinone derivatives | Pyridazinone ring structure | Varied biological activities |
The distinct structural arrangement of this compound enhances its chemical reactivity and potential biological activities compared to similar compounds.
特性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
6-piperazin-1-ylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H,14,15) |
InChIキー |
BMXGTJPVXWZTIU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















